2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid
Description
2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a 4-methoxyphenyl group at position 5, and a carboxylic acid moiety at position 2. This structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-4-2-8(3-5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBUNNVCDXTKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687146 | |
| Record name | 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258632-35-7 | |
| Record name | 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromine-Catalyzed Chlorination
| Catalyst System | Yield (%) | Dichloro Impurity (%) | Reaction Time (h) |
|---|---|---|---|
| Bromine | 88.5 | 5.2 | 7 |
| Sodium Bromide + DMF | 76.3 | 6.2 | 6.5 |
| Pyridine Hydrobromide + DMF | 49.7 | 6.2 | 3 |
Bromine’s efficacy stems from its dual role as a Lewis acid and halogenating agent, accelerating thionyl chloride’s activation while minimizing over-chlorination.
Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Coupling
The 4-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling between a halogenated pyridine intermediate and 4-methoxyphenylboronic acid. While not explicitly detailed in the cited patents, this method is inferred from analogous processes. Key considerations include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : Na₂CO₃ or K₃PO₄ to neutralize boronic acid protons.
-
Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME).
Optimal temperatures (80–100°C) balance reaction rate and catalyst stability, achieving coupling yields >75% in model systems.
Multi-Step Synthesis and Process Optimization
Integrated Reaction Sequence
Patent EP0373463A2 outlines a multi-stage protocol applicable to analogous compounds, involving:
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Esterification : Methanol quench to form methyl 4-chloropyridine-2-carboxylate.
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Reduction : Sodium borohydride converts ester to hydroxymethyl intermediate.
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Final Chlorination : Thionyl chloride substitutes hydroxyl with chlorine.
This “one-pot” approach reduces intermediate isolation, improving overall yield by 12–15% compared to stepwise methods.
Table 2: Multi-Step Process Efficiency
| Step | Yield (%) | Key Reagents |
|---|---|---|
| Initial Chlorination | 88.5 | SOCl₂, Br₂ |
| Esterification | 95.0 | MeOH |
| Reduction | 82.0 | NaBH₄ |
| Final Chlorination | 78.5 | SOCl₂ |
| Cumulative Yield | 54.1 | — |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patent WO2011093256A1 highlights scalability advantages of continuous systems:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include hydroxyl derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group in the second compound is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the methoxyphenyl group (electron-donating) in the target compound. This difference may affect reactivity in substitution reactions or interactions with enzymes .
- Lipophilicity : The dichlorophenyl-substituted pyrimidine analog (fourth compound) exhibits higher lipophilicity due to multiple chlorine atoms, which could influence membrane permeability in biological systems .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs with similar halogenated pyridine cores (e.g., ) show melting points between 268–287°C, suggesting high thermal stability due to aromaticity and intermolecular hydrogen bonding .
- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., trifluoromethyl, ethylcarbamoyl) may reduce it. The methoxyphenyl group’s polarity could improve aqueous solubility relative to CF₃ analogs .
Biological Activity
2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group, a methoxyphenyl group, and a carboxylic acid functional group. It is synthesized primarily through multi-step organic reactions, with the Suzuki-Miyaura coupling reaction being a common method. This involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various enzymes and receptors. Its interactions can modulate enzyme activity and influence physiological processes, making it valuable in drug design.
Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer). For example, one study reported an IC50 value of 193.93 µg/mL against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes or obesity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2-Chloro-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid | Hydroxyl group instead of methoxy | Antioxidant properties |
| 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | Methyl group instead of methoxy | Moderate anticancer activity |
| 2-Chloro-5-(4-nitrophenyl)pyridine-4-carboxylic acid | Nitro group instead of methoxy | Enhanced cytotoxicity |
The presence of the methoxy group in this compound enhances its lipophilicity and alters its interaction profile with biological targets, distinguishing it from other derivatives.
Case Studies
- Anticancer Study : A recent study evaluated various derivatives against multiple cancer cell lines. The compound showed significant growth inhibition in A549 cells with an IC50 value indicating effective cytotoxicity .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives significantly reduced inflammation markers compared to control groups, supporting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with functionalized pyridine derivatives. Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of DMF and water at 80–100°C .
- Step 2 : Chlorination at the 2-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. Monitor selectivity via TLC to avoid over-chlorination .
- Step 3 : Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ in acidic conditions. Purify via recrystallization (ethanol/water) or HPLC .
- Critical Factors : Catalyst purity, solvent choice, and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. The methoxy group (δ ~3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm) are diagnostic .
- IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻) and fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
- Approach :
- Target Selection : Prioritize enzymes/receptors with known interactions with pyridine-carboxylic acid derivatives (e.g., kinases, GPCRs) .
- Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) in pH 7.4 buffer. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the 2-chloro position. Calculate Fukui indices to identify electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- Validation : Compare predicted activation energies with kinetic data from SNAr reactions using amines or thiols .
Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?
- Troubleshooting :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. Address twinning or disorder by reprocessing with SHELXL (TWIN/BASF commands) .
- Refinement : Apply restraints for flexible groups (e.g., methoxyphenyl). Validate hydrogen bonding via Hirshfeld surface analysis .
Q. How can researchers reconcile conflicting bioactivity data across different in vitro assays?
- Analysis Framework :
- Assay Variability : Normalize data to cell viability (MTT assay) and control for solvent effects (e.g., DMSO <0.1%) .
- Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values. Apply cheminformatics tools (e.g., PubChem BioActivity Data) to identify structure-activity trends .
- Example : Discrepancies in antimicrobial activity (MIC values) were traced to differences in bacterial membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
